3-[1-(2,3,4-Trimethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(2,3,4-Trimethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an azetidine ring, an imidazolidine-2,4-dione moiety, and a trimethoxybenzoyl group
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to interact with their targets, leading to a decrease in the biological activity of such analogs after the alteration of the tmp moiety .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their potential impact on multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3,4-Trimethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under controlled conditions.
Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via acylation reactions using 2,3,4-trimethoxybenzoyl chloride and suitable catalysts.
Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the formation of the imidazolidine-2,4-dione ring through cyclization reactions involving urea derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,3,4-Trimethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the imidazolidine-2,4-dione moiety, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-[1-(2,3,4-Trimethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2,3,4-Trimethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione: shares similarities with other azetidine and imidazolidine derivatives, such as:
Uniqueness
- The presence of the trimethoxybenzoyl group imparts unique chemical reactivity and biological activity to the compound.
- The combination of azetidine and imidazolidine-2,4-dione moieties provides a versatile scaffold for the development of novel therapeutic agents and chemical intermediates.
Properties
IUPAC Name |
3-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-23-11-5-4-10(13(24-2)14(11)25-3)15(21)18-7-9(8-18)19-12(20)6-17-16(19)22/h4-5,9H,6-8H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKGNUXPFDADEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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